N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of triazine derivatives
Mechanism of Action
Target of Action
Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are commonly used for the activation of carboxylic acids, particularly for amide synthesis . Therefore, it’s possible that the primary targets of this compound could be carboxylic acids or related molecules.
Mode of Action
It could facilitate the condensation of carboxylic acids and amines to form corresponding amides . The compound might first react with a carboxylic acid to form an active ester, which is highly reactive and can undergo a nucleophilic attack by an amine .
Biochemical Pathways
This includes protein synthesis and other metabolic processes involving carboxylic acids and amines .
Result of Action
If it acts as a condensing agent facilitating amide synthesis, the result of its action could be the formation of amide bonds, which are fundamental in the structure and function of proteins .
Action Environment
Similar compounds have been reported to mediate amidation reactions in alcohol and aqueous solutions , suggesting that solvent type could be a significant environmental factor. Additionally, the by-product of the reaction with similar compounds is highly water-soluble and can be easily removed from the main reaction product , indicating that the presence of water could influence the reaction’s efficiency and the compound’s stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt . This intermediate is then reacted with 5-ethylthiophene-2-sulfonamide under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides.
Esterification: It can react with carboxylic acids and alcohols to form esters.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of N-methylmorpholine.
Esterification: Conducted in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of N-methylmorpholine.
Major Products
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide is unique due to its specific structure, which combines the triazine ring with a thiophene-sulfonamide moiety. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 284.34 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under standard laboratory conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This could potentially lead to applications in treating conditions linked to enzyme overactivity.
- Antimicrobial Activity: The sulfonamide moiety is known for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.
- Neuroprotective Effects: There is emerging evidence that triazine derivatives may have neuroprotective effects, possibly through modulation of neurotransmitter levels or inhibition of monoamine oxidase (MAO) activity .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for various strains, indicating strong antibacterial properties.
Case Study 2: Neuroprotective Properties
In a preclinical model assessing neurodegenerative conditions, researchers found that treatment with the compound resulted in reduced neuronal apoptosis and improved cognitive function markers in rodent models . This suggests potential therapeutic applications in diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-4-8-5-6-10(21-8)22(17,18)13-7-9-14-11(19-2)16-12(15-9)20-3/h5-6,13H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNYBGLFSXBAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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